![molecular formula C19H22N4O4 B2452948 (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1903333-62-9](/img/structure/B2452948.png)
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
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Description
The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
is a novel heterocyclic compound . It is part of a series of compounds that have been designed and synthesized for potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. It’s part of a series of compounds that were evaluated for their anti-fibrotic activities , but the specific reactions involving this compound are not detailed.
Scientific Research Applications
Chemical Structure and Crystallization Studies
The chemical structure of compounds related to "(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" has been extensively studied. For example, the crystal structure of risperidone N-oxide hydrogen peroxide methanol solvate was analyzed, revealing the conformation of the piperidine and tetrahydro pyridine rings, indicating the complexity and the potential for interaction in biological systems (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005).
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of structurally related compounds have been examined in various species. A study on a dipeptidyl peptidase IV inhibitor detailed the absorption, distribution, and metabolic pathways, highlighting the compound's elimination via metabolism and renal clearance (Sharma et al., 2012).
Analytical Method Development
In pharmaceutical research, developing and validating analytical methods for active pharmaceutical ingredients is crucial. A novel anticonvulsant agent, "Epimidin," was explored, and an HPLC method for determining related substances was developed, demonstrating the importance of analytical chemistry in drug development (Severina et al., 2021).
Synthesis and Chemical Reactions
Research on novel synthetic pathways for pyrimidine derivatives has been conducted, contributing to the development of new pharmaceuticals and chemicals. For instance, efficient synthesis techniques for novel diarylpyridopyrimidines were outlined, showing the diversity of chemical reactions and their applications in creating compounds with potential therapeutic benefits (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Molecular Docking and Simulation Studies
Studies also involve computational methods to predict the interaction of compounds with biological targets. The metabolism study mentioned earlier included molecular docking simulations to understand how the compound interacts with enzymes, demonstrating the integration of computational and experimental methods in drug discovery (Sharma et al., 2012).
properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-18(14-2-8-20-17(12-14)26-16-5-11-25-13-16)23-9-3-15(4-10-23)27-19-21-6-1-7-22-19/h1-2,6-8,12,15-16H,3-5,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYHMILUMOTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone |
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